2-{1-(4-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
Overview
Description
2-{1-(4-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C21H29N3O and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.231062557 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Material Science
- A study by Zhang et al. (2016) explores dinuclear lanthanide complexes with slow magnetic relaxation, highlighting their potential in material science, particularly in data storage and quantum computing. The unique magnetic properties of these complexes, such as ferromagnetic interactions and slow magnetic relaxation, underscore the broader applicability of complex organic compounds in advanced material sciences (Zhang et al., 2016).
Chemical Analysis and Environmental Applications
- Heininger and Meloan (1992) discuss the use of a related compound as a selective reagent for precipitating anions, including chromate and vanadate from aqueous solutions. This research points to applications in environmental chemistry for the removal and recovery of hazardous materials from water (Heininger & Meloan, 1992).
Advances in Organic Synthesis
- Gao et al. (2013) illustrate the versatility of related compounds in organic synthesis, particularly in the formation of functionalized 2-pyrrolidinones. This study showcases the compound's role in facilitating complex chemical reactions, which is crucial for synthesizing new molecules with potential applications in pharmaceuticals and materials science (Gao, Sun, & Yan, 2013).
Microbial Studies
- Research by Patel and Agravat (2007) on new pyridine derivatives demonstrates the antimicrobial potential of these compounds. Such studies are foundational for developing new antimicrobials and understanding the structural requirements for biological activity (Patel & Agravat, 2007).
Molecular Interactions and Spectroscopy
- Szafran et al. (2017) investigate a three-component complex involving a related piperidine structure, providing insights into hydrogen-bonded interactions and their spectroscopic characterization. This research has implications for understanding molecular interactions and designing molecules with desired properties (Szafran et al., 2017).
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-17-6-8-19(9-7-17)14-24-12-11-23(16-21(24)10-13-25)15-20-5-3-4-18(2)22-20/h3-9,21,25H,10-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVRNAPILHWBAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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